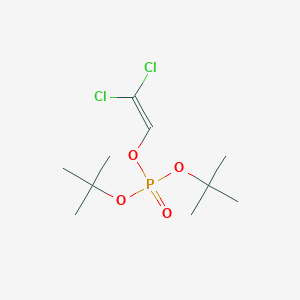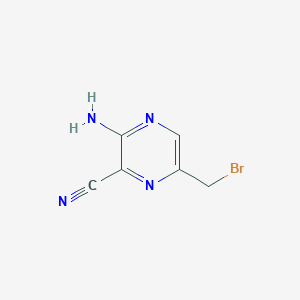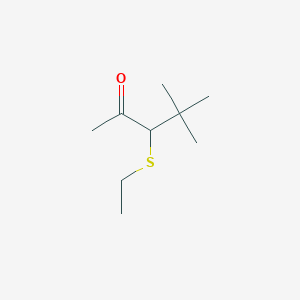
2-Pentanone, 3-(ethylthio)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3-(ethylthio)-4,4-dimethyl- is an organic compound with a unique structure that includes a ketone functional group and an ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- typically involves the reaction of 2-pentanone with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3-(ethylthio)-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Pentanone, 3-(ethylthio)-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Pentanone, 3-(ethylthio)-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the ethylthio group may influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone without the ethylthio substituent.
3-Pentanone: Another structural isomer with different properties.
2-Pentanone, 3-ethyl-: A compound with a similar structure but lacking the dimethyl groups.
Uniqueness
2-Pentanone, 3-(ethylthio)-4,4-dimethyl- is unique due to the presence of both the ethylthio and dimethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61628-65-7 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-ethylsulfanyl-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C9H18OS/c1-6-11-8(7(2)10)9(3,4)5/h8H,6H2,1-5H3 |
InChI Key |
PWPXOYMYDDFUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(=O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


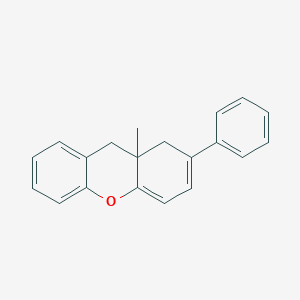
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
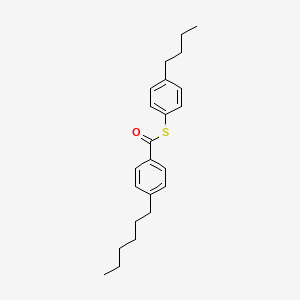
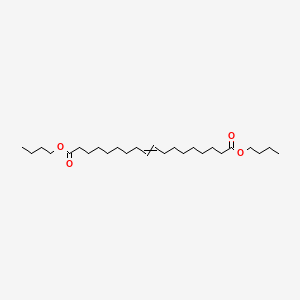
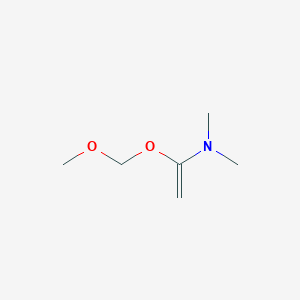
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

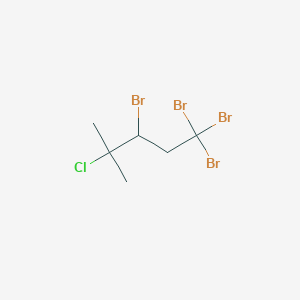
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
